![molecular formula C12H22N2O2 B1181295 (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane CAS No. 1250994-64-9](/img/structure/B1181295.png)

(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

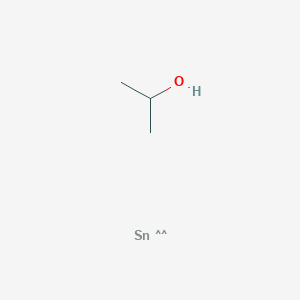

“(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane” is a chemical compound with the CAS Number: 1250994-64-9 and a molecular weight of 226.32 . It has a linear formula of C12H22N2O2 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

Physical And Chemical Properties Analysis

It is stored at room temperature and shipped under normal conditions . The physical form is described as a pale-yellow to yellow-brown sticky oil to semi-solid .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids. These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a key area of research .

Catalysis in Organic Synthesis

It is used in the development of catalysts for organic synthesis. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium(I) complex is facilitated by compounds related to (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane. This showcases its role in tandem catalysis, which is crucial for creating complex molecules efficiently .

Piperazine Derivatives Synthesis

This compound is instrumental in new methodologies for synthesizing piperazine derivatives. Starting from a related compound, 1,4-diazabicyclo[2.2.2]octane, as the source of the piperazine ring, it plays a role in the generation of quaternary ammonium salts used as synthetic intermediates .

Safety And Hazards

The safety information available indicates that this compound has an exclamation mark pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P264, P270, P301+P312, and P330 . The MSDS (Material Safety Data Sheet) can provide more detailed safety information .

properties

IUPAC Name |

tert-butyl (1R,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKITXPQOOVWRNA-JOYOIKCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNC1CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CN[C@H]1CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.